![molecular formula C6H10N4O B171472 N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 199340-95-9](/img/structure/B171472.png)
N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide
Overview
Description
N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antifungal Activity
Research has demonstrated that derivatives of pyrazole compounds, including N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide, exhibit promising antifungal properties. A study highlighted the synthesis of several pyrazole derivatives that were tested against various Candida species. Some compounds showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
1.2 Antibacterial Properties
Coordination complexes formed from pyrazole-acetamide compounds have also been investigated for their antibacterial effects. Research indicates that these complexes can enhance antibacterial activity through improved hydrogen bonding interactions, leading to more effective self-assembly processes .
1.3 Anti-inflammatory Potential
The anti-inflammatory properties of pyrazole derivatives are being explored due to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for developing new anti-inflammatory drugs that can mitigate conditions such as arthritis and other inflammatory diseases.
Material Science Applications
2.1 Synthesis of Coordination Complexes
this compound is utilized in the synthesis of coordination complexes with transition metals, which are significant in catalysis and materials science. These complexes can exhibit unique electronic properties and stability, making them suitable for various applications, including sensors and catalysts.
2.2 Polymerization Initiators
The compound has been explored as a potential initiator for polymerization reactions, particularly in the synthesis of novel polymers with tailored properties for specific applications in coatings and adhesives.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Shares a similar pyrazole core but lacks the acetamide group.
4-Amino-1H-pyrazole: Similar structure but without the methyl group at the 5-position.
N-(5-Amino-1H-pyrazol-3-yl)acetamide: Similar structure but with the amino group at a different position
Uniqueness
N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and acetamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an amino group and an acetamide moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the synthesis of more complex derivatives with enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and catalytic activity. This mechanism is crucial for its potential use as an anti-inflammatory or anticancer agent.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating signaling pathways that are pivotal in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics like chloramphenicol .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including glioblastoma (U87MG cells). The mechanism involves inducing apoptosis and disrupting cell cycle progression. Structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole ring can enhance its cytotoxic effects .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. It appears to inhibit key inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes. This makes it a candidate for treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
Properties
IUPAC Name |
N-(4-amino-5-methyl-1H-pyrazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-5(7)6(10-9-3)8-4(2)11/h7H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOPONZERPHYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253600 | |
Record name | N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199340-95-9 | |
Record name | N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199340-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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